6,7-Dimethyl-1-benzofuran-5-ol
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Overview
Description
6,7-Dimethylbenzofuran-5-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 6th and 7th positions and a hydroxyl group at the 5th position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylbenzofuran-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-3,4-dimethylphenylacetic acid using a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzofuran ring .
Industrial Production Methods: Industrial production of benzofuran derivatives, including 6,7-Dimethylbenzofuran-5-ol, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethylbenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 4th position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6,7-Dimethylbenzofuran-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5th position plays a crucial role in its biological activity, allowing it to form hydrogen bonds with target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its antioxidant properties .
Comparison with Similar Compounds
Benzofuran: The parent compound without any substituents.
6-Methylbenzofuran: A similar compound with a single methyl group at the 6th position.
7-Methylbenzofuran: A similar compound with a single methyl group at the 7th position.
5-Hydroxybenzofuran: A similar compound with a hydroxyl group at the 5th position.
Uniqueness: 6,7-Dimethylbenzofuran-5-ol is unique due to the presence of both methyl groups at the 6th and 7th positions and a hydroxyl group at the 5th position. This specific substitution pattern enhances its biological activity and makes it a valuable compound for various applications .
Biological Activity
6,7-Dimethyl-1-benzofuran-5-ol is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is a benzofuran derivative characterized by two methyl groups at the 6th and 7th positions and a hydroxyl group at the 5th position. This unique substitution pattern enhances its biological activity by facilitating interactions with various molecular targets.
Antimicrobial Activity
Research has indicated that benzofuran derivatives exhibit promising antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of Mycobacterium tuberculosis (MTB) with low toxicity towards mammalian cells. A related compound, 6-Benzofurylpurine, showed an IC90 of less than 0.60 μM against MTB .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
Compound | Target Organism | IC50/MIC (μg/mL) | Toxicity Level |
---|---|---|---|
6-Benzofurylpurine | M. tuberculosis | <0.60 | Low |
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | M. tuberculosis | 3.12 | Moderate |
Anticancer Activity
The anticancer potential of benzofuran derivatives has been extensively studied. For example, certain derivatives have shown efficacy against various cancer cell lines, including ovarian and lung cancers. In vitro studies using the MTT assay revealed significant cytotoxicity for specific benzofuran compounds, with IC50 values indicating potent activity .
Table 2: Anticancer Activity of Selected Benzofuran Derivatives
Compound | Cancer Cell Line | IC50 (μM) | Cell Viability (%) |
---|---|---|---|
Benzofuran–oxadiazole hybrid (5d) | A549 | 6.3 | 27.49 ± 1.90 |
Benzofuran–triazole derivative (7h) | MCF-7 | 10.9 | 29.29 ± 3.98 |
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group at the 5th position allows the compound to form hydrogen bonds with target proteins, modulating enzyme and receptor activities.
- Redox Reactions : The compound's ability to undergo oxidation and reduction contributes to its antioxidant properties, potentially protecting cells from oxidative stress.
- Synergistic Effects : When combined with other compounds, benzofuran derivatives may exhibit enhanced efficacy against pathogens and cancer cells due to synergistic interactions.
Case Studies
Several studies have highlighted the potential therapeutic applications of benzofuran derivatives:
- Antimicrobial Study : Yempala et al. synthesized a series of benzofurobenzofurans and tested their antimycobacterial activity against M. tuberculosis, finding promising results with low cytotoxicity .
- Anticancer Research : A comprehensive study evaluated various benzofuran derivatives against lung cancer cell lines, revealing that specific substitutions significantly influenced anticancer activity .
Properties
CAS No. |
60026-12-2 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
6,7-dimethyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C10H10O2/c1-6-7(2)10-8(3-4-12-10)5-9(6)11/h3-5,11H,1-2H3 |
InChI Key |
GSABGOSFHWWIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=COC2=C1C)O |
Origin of Product |
United States |
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